3-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound features a quinoline moiety, which is known for its biological activity, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 8-aminoquinoline using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with benzoic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
3-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its quinoline moiety, which is known for its therapeutic properties.
Industry: Utilized in the production of dyes and pigments due to its vivid color.
Mechanism of Action
The mechanism of action of 3-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid involves its interaction with biological molecules. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components. The azo group can also undergo reduction to form amines, which may have their own biological activities.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid
- 2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid
- 3-[(E)-(6-Aminoquinolin-5-yl)diazenyl]benzoic acid
Comparison
Compared to similar compounds, 3-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the amino group on the quinoline ring and the carboxylic acid group on the benzene ring can significantly affect the compound’s interaction with biological targets and its overall stability.
Properties
CAS No. |
143211-45-4 |
---|---|
Molecular Formula |
C16H12N4O2 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
3-[(8-aminoquinolin-5-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C16H12N4O2/c17-13-6-7-14(12-5-2-8-18-15(12)13)20-19-11-4-1-3-10(9-11)16(21)22/h1-9H,17H2,(H,21,22) |
InChI Key |
NQSMZHZUDKMWOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=C3C=CC=NC3=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.